Cas no 944903-86-0 (Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate)

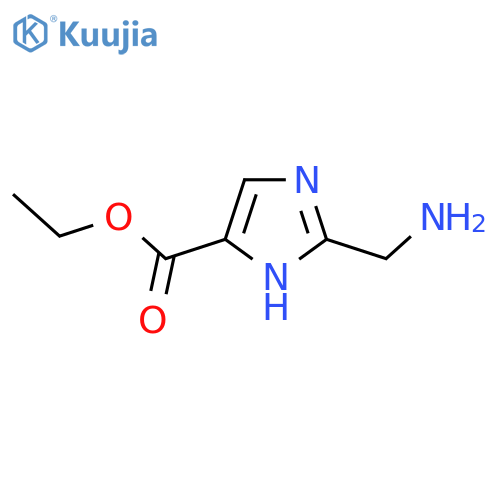

944903-86-0 structure

商品名:Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate

CAS番号:944903-86-0

MF:C7H11N3O2

メガワット:169.181141138077

CID:4720988

Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- ETHYL 2-(AMINOMETHYL)-1H-IMIDAZOLE-4-CARBOXYLATE

- AB58030

- Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate

-

- インチ: 1S/C7H11N3O2/c1-2-12-7(11)5-4-9-6(3-8)10-5/h4H,2-3,8H2,1H3,(H,9,10)

- InChIKey: HNUAFKNPXNJFBM-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1=CN=C(CN)N1)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 163

- トポロジー分子極性表面積: 81

Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6405040-2.5g |

ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate |

944903-86-0 | 95.0% | 2.5g |

$2996.0 | 2025-03-15 | |

| Enamine | EN300-6405040-5.0g |

ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate |

944903-86-0 | 95.0% | 5.0g |

$4433.0 | 2025-03-15 | |

| Enamine | EN300-6405040-0.25g |

ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate |

944903-86-0 | 95.0% | 0.25g |

$1407.0 | 2025-03-15 | |

| Enamine | EN300-6405040-0.1g |

ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate |

944903-86-0 | 95.0% | 0.1g |

$1345.0 | 2025-03-15 | |

| Enamine | EN300-6405040-1.0g |

ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate |

944903-86-0 | 95.0% | 1.0g |

$1529.0 | 2025-03-15 | |

| Enamine | EN300-6405040-10.0g |

ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate |

944903-86-0 | 95.0% | 10.0g |

$6575.0 | 2025-03-15 | |

| abcr | AB576513-1g |

Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate HCl, 95%; . |

944903-86-0 | 95% | 1g |

€354.10 | 2024-07-20 | |

| Enamine | EN300-6405040-0.05g |

ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate |

944903-86-0 | 95.0% | 0.05g |

$1285.0 | 2025-03-15 | |

| Enamine | EN300-6405040-0.5g |

ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate |

944903-86-0 | 95.0% | 0.5g |

$1469.0 | 2025-03-15 | |

| abcr | AB576513-5g |

Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate HCl, 95%; . |

944903-86-0 | 95% | 5g |

€1199.90 | 2024-07-20 |

Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate 関連文献

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

944903-86-0 (Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate) 関連製品

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬